2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 338965-62-1
VCID: VC5465773
InChI: InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3
SMILES: CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C24H20Cl2N2O2
Molecular Weight: 439.34

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide

CAS No.: 338965-62-1

Cat. No.: VC5465773

Molecular Formula: C24H20Cl2N2O2

Molecular Weight: 439.34

* For research use only. Not for human or veterinary use.

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide - 338965-62-1

Specification

CAS No. 338965-62-1
Molecular Formula C24H20Cl2N2O2
Molecular Weight 439.34
IUPAC Name 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Standard InChI InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3
Standard InChI Key HYVHLYUDGMAOET-JFLMPSFJSA-N
SMILES CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Basic Properties

The compound’s systematic IUPAC name, 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, reflects its three primary substituents:

  • A 4-benzoylphenyl group at position 2 of the acetamide backbone.

  • A 2,4-dichlorophenyl group at the adjacent position.

  • A dimethylaminomethylidene moiety attached to the nitrogen atom.

Key identifiers include:

PropertyValueSource
CAS Registry Number338965-62-1
Molecular FormulaC24H20Cl2N2O2\text{C}_{24}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight439.33 g/mol
SuppliersKey Organics Ltd., Ryan Scientific, Inc.

The benzoyl and dichlorophenyl groups contribute to the compound’s hydrophobicity, while the dimethylaminomethylidene moiety may enhance solubility in polar aprotic solvents .

Structural Analysis

The compound’s structure combines aromatic and amide functionalities, which are common in bioactive molecules. The 2,4-dichlorophenyl group is notable for its electron-withdrawing effects, which can influence electronic distribution and binding affinity in biological targets . The dimethylaminomethylidene group introduces a conjugated imine system, potentially enabling tautomerism or coordination with metal ions .

Physicochemical and Spectral Properties

Predicted Physicochemical Properties

Using the molecular formula and analogous compounds, the following properties are inferred:

  • LogP (Octanol-Water Partition Coefficient): ~4.2 (indicating high lipophilicity).

  • Water Solubility: <0.1 mg/mL at 25°C.

  • Melting Point: Estimated 180–190°C (based on benzamide analogs).

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C-Cl), and 1250 cm1^{-1} (C-N) .

  • NMR: The dichlorophenyl group would produce distinct 1H^1\text{H} NMR signals at δ 7.3–7.5 ppm (aromatic protons), while the dimethylaminomethylidene moiety may show a singlet near δ 3.0 ppm (N-CH3_3) .

Comparative Analysis with Related Compounds

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide

This analog (CAS 560075-65-2) shares the dichlorophenyl-acetamide backbone but lacks the benzoyl and dimethylaminomethylidene groups . Key differences include:

PropertyTarget CompoundAnalog (CAS 560075-65-2)
Molecular Weight439.33 g/mol314.6 g/mol
Chlorine Atoms23
BioactivityHypothetical kinase inhibitionUnknown

The additional chlorine in the analog may enhance halogen bonding but reduce metabolic stability .

Future Research Directions

  • Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify lead candidates.

  • Structure-Activity Relationship (SAR) Studies: Modify the benzoyl or dichlorophenyl groups to optimize potency.

  • Crystallographic Analysis: Determine the three-dimensional structure to guide computational drug design.

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